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Compound of Interest

Compound Name: Oxepane-4-carboxylic acid

CAS No.: 933747-23-0

Cat. No.: B1425426

Get Quote

Oxepane-4-carboxylic acid (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) is a heterocyclic building

block of significant interest in medicinal chemistry and drug development.[1][2] Its unique

structure, featuring a seven-membered oxepane ring coupled with a carboxylic acid moiety,

presents a versatile scaffold for creating complex molecules with potential therapeutic

applications, particularly in targeting central nervous system and metabolic diseases.[3]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research,

making a thorough understanding of its spectroscopic signature essential.

This guide provides an in-depth analysis of the expected spectroscopic data for Oxepane-4-
carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). As experimentally derived spectra for this specific compound are not widely

published, this document synthesizes data from predictive models and established principles

for analogous functional groups. The methodologies and interpretations are presented from the

perspective of an application scientist, focusing on the causality behind experimental choices

and the logic of spectral interpretation to provide a trustworthy and authoritative resource for

researchers.
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Molecular Structure and Atom Numbering
A clear understanding of the molecule's topology is crucial for assigning spectroscopic signals.

The structure and IUPAC numbering scheme for Oxepane-4-carboxylic acid are presented

below. The carboxylic acid carbon is designated C1', and the protons are labeled according to

the carbon to which they are attached.
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Fig. 1: Structure of Oxepane-4-carboxylic acid

C4

C3

 H

C1'

C2

 H₂

O1

 H₂

C7

C6

 H₂

C5

 H₂

 H₂

O' OH

Click to download full resolution via product page

Caption: Structure of Oxepane-4-carboxylic acid with atom numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment
Theoretical Principles & Expected Spectrum The ¹H NMR spectrum provides information on the

number of distinct proton environments, their electronic surroundings (chemical shift), the

number of neighboring protons (multiplicity), and their relative quantities (integration). For

Oxepane-4-carboxylic acid, we anticipate six distinct signals from the aliphatic protons and

one from the carboxylic acid proton.

Carboxylic Acid Proton (H-OOC): This proton is highly deshielded and typically appears as a

broad singlet far downfield, generally in the 10-12 ppm range, due to strong hydrogen

bonding and the electronegativity of the adjacent oxygens.[4]

Methine Proton (H4): The proton at the C4 position is adjacent to the electron-withdrawing

carboxylic acid group, shifting it downfield relative to other aliphatic protons. It will appear as

a multiplet due to coupling with the four neighboring protons on C3 and C5.

Protons Adjacent to Ether Oxygen (H2, H7): These methylene protons are deshielded by the

electronegative oxygen atom and are expected to resonate at approximately 3.5-4.0 ppm.

Their signals will likely be complex multiplets due to coupling with protons on C3 and C6.

Aliphatic Methylene Protons (H3, H5, H6): These protons are in a standard alkane-like

environment and are expected to appear in the upfield region, typically between 1.5 and 2.2

ppm. Their signals will be complex and overlapping multiplets.

Data Summary: Predicted ¹H NMR
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

COOH 10.0 - 12.0 broad singlet 1H

H2, H7 3.5 - 4.0 multiplet 4H

H4 2.5 - 3.0 multiplet 1H

| H3, H5, H6 | 1.5 - 2.2 | multiplet | 6H |

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Dissolve 5-10 mg of Oxepane-4-carboxylic acid in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of

solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton

is observable.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe

to the sample.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

Spectral Width: 0-16 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration.

Number of Scans: 16-64 scans, depending on sample concentration.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).
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Fig. 2: General NMR Workflow
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Caption: A typical experimental workflow for NMR data acquisition.
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¹³C NMR Spectroscopy: The Carbon Backbone
Theoretical Principles & Expected Spectrum The proton-decoupled ¹³C NMR spectrum reveals

each unique carbon atom as a single peak. The chemical shift is indicative of the carbon's

hybridization and electronic environment.

Carbonyl Carbon (C1'): The carboxylic acid carbonyl carbon is significantly deshielded and is

expected to appear between 170-185 ppm.[5]

Carbons Adjacent to Ether Oxygen (C2, C7): These carbons are deshielded by the oxygen

and will resonate in the typical C-O region of 60-80 ppm.[6]

Methine Carbon (C4): This carbon, attached to the carboxyl group, will be moderately

deshielded.

Aliphatic Carbons (C3, C5, C6): These carbons will be found in the upfield aliphatic region,

typically 20-40 ppm.

Data Summary: Predicted ¹³C NMR

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1' (C=O) 170 - 185

C2, C7 60 - 80

C4 40 - 55

| C3, C5, C6 | 20 - 40 |

Experimental Protocol: ¹³C NMR Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) is often beneficial due to the lower natural abundance of ¹³C.

Instrument Setup: Use a 400 MHz (or higher) spectrometer, ensuring the broadband probe is

tuned to the ¹³C frequency.
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Acquisition Parameters:

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker

systems).

Spectral Width: 0-220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-

noise ratio.

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phasing, and baseline

correction. Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16

ppm).

Infrared (IR) Spectroscopy
Theoretical Principles & Expected Spectrum FT-IR spectroscopy identifies functional groups

within a molecule by detecting the absorption of infrared radiation, which excites molecular

vibrations (stretching and bending). The spectrum of Oxepane-4-carboxylic acid will be

dominated by features of the carboxylic acid and the ether.

O-H Stretch (Carboxylic Acid): The most characteristic peak for a carboxylic acid is an

extremely broad absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][7]

This broadening is a result of strong intermolecular hydrogen bonding, which creates a

continuum of O-H bond strengths.[8]

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹)

corresponding to the sp³ C-H bonds of the oxepane ring.[9]

C=O Stretch (Carbonyl): A very strong and sharp absorption between 1760-1690 cm⁻¹. For a

saturated, dimerized carboxylic acid, this peak is typically found near 1710 cm⁻¹.[4][7]

C-O Stretch (Acid & Ether): The C-O single bond stretches will appear in the fingerprint

region. An intense band between 1320-1210 cm⁻¹ is characteristic of the C-O stretch of the
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carboxylic acid, while the C-O-C stretch of the ether will appear around 1150-1085 cm⁻¹.[7]

[10]

Data Summary: Expected IR Absorptions

Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) 3300 - 2500 Strong, Very Broad

C-H (Aliphatic) 2950 - 2850 Medium-Strong, Sharp

C=O (Carbonyl) 1725 - 1700 Very Strong, Sharp

C-O (Acid) 1320 - 1210 Strong

| C-O (Ether) | 1150 - 1085 | Strong |

Experimental Protocol: FT-IR (ATR) Acquisition

Sample Preparation: Place a small amount (1-2 mg) of the solid Oxepane-4-carboxylic acid
directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Setup: Ensure the FT-IR spectrometer is purged and a background spectrum has

been collected.

Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact.

Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance. No further processing is usually required.

Mass Spectrometry (MS)
Theoretical Principles & Expected Spectrum Mass spectrometry provides the molecular weight

and structural information based on the mass-to-charge ratio (m/z) of the ionized molecule and

its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass,

allowing for the confirmation of the molecular formula.
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Molecular Ion (M⁺): For Oxepane-4-carboxylic acid, the monoisotopic mass is 144.07864

Da.[11] In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 145.0859,

[M+Na]⁺ at m/z 167.0679, or [M-H]⁻ at m/z 143.0714.[11]

Fragmentation: The molecular structure suggests several predictable fragmentation

pathways. The most common fragmentation for carboxylic acids involves the loss of the

hydroxyl group (∙OH, 17 Da) or the entire carboxyl group (∙COOH, 45 Da). Alpha-cleavage

adjacent to the ether oxygen is also a likely fragmentation route.

Data Summary: Expected Mass Spectrometry Peaks

Ion Formula
Predicted m/z
(HRMS)

Interpretation

[M-H]⁻ C₇H₁₁O₃⁻ 143.0714
Deprotonated
molecule (Negative
ESI)

[M+H]⁺ C₇H₁₃O₃⁺ 145.0859
Protonated molecule

(Positive ESI)

[M+Na]⁺ C₇H₁₂O₃Na⁺ 167.0679
Sodium adduct

(Positive ESI)

[M-H₂O]⁺ C₇H₁₁O₂⁺ 127.0759
Loss of water from

[M+H]⁺

| [M-COOH]⁺ | C₆H₁₁O⁺ | 99.0810 | Loss of carboxyl radical |
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Fig. 3: Proposed ESI+ Fragmentation
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Caption: Key proposed fragmentation pathways in positive ion mode MS.

Experimental Protocol: ESI-MS Acquisition

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile, with 0.1% formic acid (for positive ion mode) or 0.1%

ammonium hydroxide (for negative ion mode) to promote ionization.

Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Q-TOF, Orbitrap).

Calibrate the instrument using a known standard.

Acquisition: Infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min).

Ionization Mode: ESI positive and/or negative.

Mass Range: Scan from m/z 50 to 500.

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas

temperature and flow to maximize the signal of the ion of interest.

Data Processing: Analyze the resulting spectrum to identify the molecular ion and major

fragment ions. Use the instrument software to calculate the elemental composition from the
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high-resolution mass.

Conclusion
The comprehensive spectroscopic analysis of Oxepane-4-carboxylic acid relies on the

synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra define the

complete carbon-hydrogen framework. FT-IR spectroscopy provides rapid confirmation of the

critical carboxylic acid and ether functional groups through their characteristic vibrational

modes. Finally, high-resolution mass spectrometry confirms the elemental composition and

offers insights into the molecule's stability and fragmentation patterns. Together, these

techniques provide a self-validating system for the unambiguous identification and

characterization of this important synthetic building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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